Cas no 4715-10-0 (N-[6,13-dichloro-2,9-dimethoxy-3-(propanoylamino)-[1,4]benzoxazino[2,3-b]phenoxazin-10-yl]propanamide)
![N-[6,13-dichloro-2,9-dimethoxy-3-(propanoylamino)-[1,4]benzoxazino[2,3-b]phenoxazin-10-yl]propanamide structure](https://it.kuujia.com/scimg/cas/4715-10-0x500.png)
4715-10-0 structure
Nome del prodotto:N-[6,13-dichloro-2,9-dimethoxy-3-(propanoylamino)-[1,4]benzoxazino[2,3-b]phenoxazin-10-yl]propanamide
N-[6,13-dichloro-2,9-dimethoxy-3-(propanoylamino)-[1,4]benzoxazino[2,3-b]phenoxazin-10-yl]propanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[6,13-dichloro-2,9-dimethoxy-3-(propanoylamino)-[1,4]benzoxazino[2,3-b]phenoxazin-10-yl]propanamide
- N,N'-(6,13-Dichloro-2,9-dimethoxytriphenodioxazine-3,10-diyl)bispropionamide
- N,N'-(6,13-dichloro-2,9-dimethoxy[1,4]benzoxazino[2,3-b]phenoxazine-3,10-diyl)dipropanamide
- N,N'-(6,13-Dichloro-2,9-dimethoxytriphenodioxazine-3,10-diyl)bispropionamide; N,N'-(6,13-dichloro-2,9-dimethoxy[1,4]benzoxazino[2,3-b]phenoxazine-3,10-diyl)dipropanamide
- EINECS 225-205-4
- DTXSID70197052
- 4715-10-0
- NS00044272
- WJHMOPZYNCIWPB-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C26H22Cl2N4O6/c1-5-19(33)29-11-9-17-13(7-15(11)35-3)31-23-22(28)26-24(21(27)25(23)37-17)32-14-8-16(36-4)12(10-18(14)38-26)30-20(34)6-2/h7-10,31H,5-6H2,1-4H3,(H,29,33)
- Chiave InChI: WJHMOPZYNCIWPB-UHFFFAOYSA-N
- Sorrisi: CCC(=O)NC1=C(C=C2C(=C1)OC3=C(C4=C(C(=C3N2)Cl)OC5=CC(=NC(=O)CC)C(=CC5=N4)OC)Cl)OC
Proprietà calcolate
- Massa esatta: 556.09186
- Massa monoisotopica: 556.09164
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 38
- Conta legami ruotabili: 6
- Complessità: 1040
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 120
- XLogP3: 4.2
Proprietà sperimentali
- Densità: 1.53
- Punto di ebollizione: 663.6°C at 760 mmHg
- Punto di infiammabilità: 355.1°C
- Indice di rifrazione: 1.683
- PSA: 119.84
N-[6,13-dichloro-2,9-dimethoxy-3-(propanoylamino)-[1,4]benzoxazino[2,3-b]phenoxazin-10-yl]propanamide Letteratura correlata
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
4715-10-0 (N-[6,13-dichloro-2,9-dimethoxy-3-(propanoylamino)-[1,4]benzoxazino[2,3-b]phenoxazin-10-yl]propanamide) Prodotti correlati
- 2286555-78-8(2-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylacetamide)
- 1361658-30-1(Dimethyl-[2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-6-trifluoromethyl-phenyl]-amine)
- 2137531-75-8(2-Chloro-5-(1-ethoxyethenyl)benzoic acid)
- 2549063-58-1(5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole)
- 2137580-24-4(2-(2-Fluoro-5-formylphenyl)benzoic acid)
- 152401-27-9(ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate)
- 1260906-83-9(N-[(4-methoxyphenyl)methyl]-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
- 2169754-91-8(ethyl (2E)-3,4-dimethylhex-2-enoate)
- 71095-22-2(2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-ol)
- 825608-15-9(1-(2-methylphenyl)-4-(piperidine-1-sulfonyl)piperazine)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
